molecular formula C24H23F3N6 B2719042 5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 890637-20-4

5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2719042
M. Wt: 452.485
InChI Key: KDTXSJKFYKCZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . This particular compound has several functional groups including a piperazine ring and a trifluoromethyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with various substituents attached to it. These include a piperazine ring, a phenyl group, and a trifluoromethyl group. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase its lipophilicity, which might affect its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of PET Imaging Agents : A related compound, designed for positron emission tomography (PET) imaging of the IRAK4 enzyme in neuroinflammation contexts, was synthesized to explore its utility in neuroimaging. The synthesis process involved multiple steps, yielding the tracer with high radiochemical purity and specific activity, highlighting the compound's potential in diagnostic imaging applications (Xiaohong Wang et al., 2018).

Biological Interactions and Applications

  • Antimicrobial and Anticancer Activity : Novel pyrazolo[1,5-a]pyrimidine compounds were synthesized and evaluated for their antibacterial activity, providing biophysical insights into their interactions with plasma proteins. These studies indicate the compound's potential in developing new antimicrobial agents and its interaction dynamics with biological macromolecules, which is crucial for drug design (Ling-Ling He et al., 2020).

Chemical Properties and Reactivity

  • Heterocyclic Synthesis : The compound's framework has been utilized in the synthesis of various novel heterocyclic derivatives, such as pyrazolines, amino pyrimidines, and pyrimidinethiones, showcasing its versatility in chemical synthesis and the potential for developing a wide range of bioactive molecules. This versatility underscores the compound's utility in medicinal chemistry and drug development (A. Solankee & J. Patel, 2004).

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its physical and chemical properties for potential therapeutic applications .

properties

IUPAC Name

5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N6/c1-16-7-6-10-19(28-16)31-11-13-32(14-12-31)20-15-17(2)29-23-21(18-8-4-3-5-9-18)22(24(25,26)27)30-33(20)23/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTXSJKFYKCZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C(F)(F)F)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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